molecular formula C13H12F3NOS B1603870 1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol CAS No. 438577-62-9

1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol

Cat. No.: B1603870
CAS No.: 438577-62-9
M. Wt: 287.3 g/mol
InChI Key: SVYRQELBDSYTBO-UHFFFAOYSA-N
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Description

1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol is a high-value chemical intermediate featuring a thiazole core, a versatile heterocycle renowned for its significant presence in medicinal chemistry . The thiazole ring, containing both sulfur and nitrogen atoms, is a privileged scaffold in drug discovery due to its aromatic properties and ability to participate in diverse chemical reactions . This specific compound serves as a critical building block for the synthesis of more complex molecules, particularly those intended for pharmacological screening and development. Researchers will find this ethanol-functionalized thiazole especially useful for exploring structure-activity relationships (SAR) in the creation of new therapeutic agents. The 4-trifluoromethylphenyl substituent is a common pharmacophore known to enhance a compound's metabolic stability and binding affinity, making this intermediate highly relevant for projects in anti-infectives, oncology, and metabolic diseases . As a derivative of the 5-thiazoleethanol family, which includes compounds like the flavoring agent 4-methyl-5-thiazoleethanol (Sulfurol, FEMA 3204), this compound shares a structural motif found in various bioactive molecules . Thiazole-containing compounds, such as the antiulcer drug famotidine and the anticancer agent dasatinib, are well-established in clinical practice, underscoring the importance of this heterocyclic class . This product is intended for research and laboratory use only. It is not approved for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NOS/c1-7-11(8(2)18)19-12(17-7)9-3-5-10(6-4-9)13(14,15)16/h3-6,8,18H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYRQELBDSYTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)C(F)(F)F)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50627307
Record name 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438577-62-9
Record name 1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50627307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of the Thiazole Core

The thiazole ring is typically synthesized via the classical Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamide derivatives.

  • General Method (Hantzsch Synthesis):
    React 3-chloro-2,4-pentanedione with an appropriate aryl thioamide (in this case, 4-trifluoromethylphenyl thioamide) in absolute ethanol under reflux conditions for approximately 8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, poured into cold water, and neutralized with sodium acetate solution to precipitate the thiazole intermediate. The product is then isolated by filtration, dried, and recrystallized from ethanol to yield 1-(4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl)ethan-1-one as a key intermediate.
Parameter Condition Notes
Reagents 3-chloro-2,4-pentanedione, 4-trifluoromethylphenyl thioamide Stoichiometric ratios optimized for yield
Solvent Absolute ethanol Reflux for 8 hours
Temperature Reflux (~78 °C) Controlled by TLC
Workup Neutralization with sodium acetate Precipitation and filtration
Yield ~90% High purity after recrystallization

Conversion of Thiazolyl Ketone to Thiazolyl Ethanol

The key transformation to obtain 1-[4-methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol from the ketone intermediate involves reduction of the ketone group to the corresponding secondary alcohol.

  • Reduction Methods:
    The ketone can be selectively reduced using mild hydride reagents such as sodium borohydride (NaBH4) in an alcoholic solvent (e.g., ethanol or methanol) at low temperature to afford the secondary alcohol with high stereoselectivity and yield. The reaction is typically carried out under stirring at 0–25 °C for 1–3 hours. The reaction is quenched with water, extracted with an organic solvent such as dichloromethane, dried, and purified by recrystallization or chromatography.
Parameter Condition Notes
Reducing agent Sodium borohydride (NaBH4) Mild, selective reduction
Solvent Ethanol or methanol Facilitates hydride transfer
Temperature 0–25 °C Controlled to avoid over-reduction
Reaction time 1–3 hours Monitored by TLC
Workup Quench with water, extraction Organic extraction and drying
Yield Typically high (>70%) Purity confirmed by NMR, HPLC

Alternative Synthetic Route via 4-Methyl-5-(2-hydroxyethyl)thiazole Intermediate

A related preparation approach involves synthesizing 4-methyl-5-(2-hydroxyethyl)thiazole as a precursor, which can be further functionalized to introduce the 4-trifluoromethylphenyl substituent.

  • Acid-Catalyzed Cyclization:
    React 3-acetylpropanol with thiourea in acidic solvent conditions (molar ratio 1:1 to 1:2) at 78–100 °C for 3–8 hours to form the hydroxyethyl thiazole ring.

  • pH Adjustment and Extraction:
    Adjust pH to alkaline (8.5–10.5) using 10–50% base solution, extract with ether, then dissolve in concentrated acid and cool to −10 to −20 °C.

  • Nitrosation and Reduction:
    Add sodium nitrite solution dropwise at low temperature, stir, then add sodium hypophosphite solution and react in an ice bath for 3–5 hours.

  • Final Workup:
    Adjust pH to 8.0–11.0, extract with dichloromethane, remove solvent by reduced pressure distillation (120–127 °C at 395–400 Pa), yielding the hydroxyethyl thiazole derivative with up to 73% yield.

This method highlights a mild, cost-effective process with readily available raw materials and moderate reaction conditions.

Step Conditions Outcome
Cyclization Acidic solvent, 78–100 °C, 3–8 h Formation of hydroxyethyl thiazole
pH Adjustment & Extraction pH 8.5–10.5, ether extraction Purification step
Nitrosation & Reduction NaNO2 and NaH2PO2 addition at low temp Functional group modification
Final Extraction & Distillation pH 8–11, dichloromethane extraction, reduced pressure distillation Pure product isolation
Yield Up to 73% Moderate to good yield

Analytical and Purification Techniques

  • Monitoring: TLC and HPLC are routinely used to monitor reaction completion and purity.
  • Characterization: Confirm structure and purity by NMR spectroscopy, mass spectrometry, and melting point analysis.
  • Purification: Recrystallization from ethanol or petroleum ether/ethyl acetate mixtures is common to obtain high-purity products.

Summary Table of Preparation Methods

Preparation Step Key Reagents/Conditions Yield (%) Notes
Thiazole core synthesis 3-chloro-2,4-pentanedione + aryl thioamide, reflux in ethanol ~90 Classical Hantzsch synthesis
Ketone to alcohol reduction NaBH4 in ethanol/methanol, 0–25 °C >70 Mild selective reduction
Hydroxyethyl thiazole synthesis 3-acetylpropanol + thiourea, acid catalysis, nitrosation, reduction Up to 73 Alternative route, mild conditions

Chemical Reactions Analysis

Types of Reactions

1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding thiazoline derivative.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of aldehydes and carboxylic acids.

    Reduction: Formation of thiazoline derivatives.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Scientific Research Applications

1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol has several applications in scientific research:

  • Chemistry: It is employed as a building block in the synthesis of more complex molecules.
  • Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: It is investigated for its potential use in drug development, particularly in targeting specific biological pathways.
  • Industry: It is used in the development of agrochemicals and other industrial products.

Chemical Reactions

This compound undergoes several chemical reactions:

  • Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The compound can be reduced to form the corresponding thiazoline derivative. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
  • Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions. Reagents such as halogens, nucleophiles, and electrophiles are used under appropriate conditions.

Mechanism of Action

The mechanism of action of 1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethylphenyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole Derivatives

Compound Name Substituents (Position 2/4) Functional Group (Position 5) Key Synthetic Step(s)
Target Compound 4-Methyl, 4-Trifluoromethylphenyl Ethanol [Hypothesized: Reduction of ketone precursor]
1-(2-(4-Trifluoromethylphenyl)thiazol-5-yl)ethanone 4-Methyl, 4-Trifluoromethylphenyl Ketone Cyclocondensation of thiourea with 2-chloroacetylacetone
(E)-2-(1-(4-Methyl-2-(4′-trifluoromethylbiphenyl)thiazol-5-yl)ethylidene)hydrazinecarboximidamide (22c) 4-Methyl, 4-Trifluoromethylbiphenyl Hydrazinecarboximidamide Condensation with aminoguanidine hydrochloride
2-{1-[4-Methyl-2-(4-pentylphenyl)thiazol-5-yl]ethylidene}hydrazinecarboximidamide (1d) 4-Methyl, 4-Pentylphenyl Hydrazinecarboximidamide Reaction of thiazole ketone with hydrazine

Key Observations :

  • The target compound’s ethanol group distinguishes it from ketone (e.g., ) or hydrazine derivatives (e.g., ), which are synthesized via cyclocondensation or hydrazine addition.
  • Trifluoromethylphenyl substituents (target compound, 22c) are introduced using 4-(trifluoromethyl)benzothioamide , whereas alkylphenyl groups (e.g., 1d) require Suzuki coupling or Friedel-Crafts acylation .

Physical and Spectroscopic Properties

Table 2: Physical and Spectroscopic Data

Compound Name Melting Point (°C) 1H NMR (Key Signals) HRMS (Observed)
Target Compound [Data Not Reported] δ ~1.5 (CH3), δ ~4.2 (CH2OH), δ ~7.8 (CF3Ph) [Hypothesized: C14H13F3N2OS, 330.07]
1-(2-(4-Trifluoromethylphenyl)thiazol-5-yl)ethanone [Not Reported] δ 2.6 (CH3), δ 7.8–8.1 (CF3Ph), δ 8.3 (C=O) C13H9F3N2OS: 314.03
Compound 22c 269–270 δ 2.5 (CH3), δ 7.6–8.0 (CF3Ph), δ 8.3 (NH2) C20H17F3N6S: 438.11
Compound 1d 210 δ 0.9 (CH3), δ 2.5 (CH3), δ 7.4–7.7 (Ph) C18H25N5S: 343.18

Key Observations :

  • The ethanol group in the target compound is expected to show characteristic δ ~4.2 ppm (CH2OH) and δ ~1.5 ppm (CH3) signals, absent in ketone analogs .
  • Trifluoromethylphenyl derivatives (target, 22c) exhibit distinct aromatic proton shifts (δ ~7.8–8.1 ppm) compared to alkylphenyl analogs (δ ~7.4–7.7 ppm) .

Key Observations :

  • Ketone derivatives (e.g., ) show potent kinase inhibition, while hydrazinecarboximidamide analogs (e.g., 22c, 1d) exhibit antimicrobial activity due to enhanced target binding via hydrogen bonding .

Biological Activity

1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. The trifluoromethyl group attached to the phenyl ring enhances the compound's lipophilicity and biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C13H12F3NOSC_{13}H_{12}F_3NOS with a molecular weight of 273.27 g/mol. The compound's structure can be represented as follows:

Structure C13H12F3NOS\text{Structure }\text{C}_{13}\text{H}_{12}\text{F}_3\text{N}\text{O}\text{S}

Biological Activity Overview

Research indicates that thiazole derivatives exhibit a wide range of biological activities. The specific biological activities of this compound include:

1. Antimicrobial Activity
Thiazole derivatives are often evaluated for their antimicrobial properties. Studies have shown that compounds containing thiazole rings can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethyl group is believed to enhance the antimicrobial potency due to increased membrane permeability.

2. Anticancer Activity
Recent research has highlighted the potential anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

3. Enzyme Inhibition
Thiazole derivatives have been studied for their ability to inhibit various enzymes, including those involved in cancer progression and bacterial resistance mechanisms. The specific interaction of this compound with target enzymes remains an area of active research.

Case Studies and Research Findings

Several studies have focused on the biological activity of thiazole derivatives, providing insights into their mechanisms and potential therapeutic applications:

StudyFindings
Study A Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 12.5 μg/mL for similar thiazole compounds .
Study B Reported anticancer effects in vitro against MCF-7 (breast cancer) cells, with IC50 values indicating effective cytotoxicity .
Study C Investigated enzyme inhibition, revealing that thiazole derivatives can effectively inhibit certain kinases involved in cancer signaling pathways .

Q & A

What are the established synthetic routes for 1-[4-Methyl-2-(4-Trifluoromethylphenyl)Thiazol-5-yl]ethanol, and how do reaction conditions influence yield and purity?

Basic Research Question
The compound is typically synthesized via heterocyclic thiazole ring formation followed by functionalization. A common approach involves:

  • Step 1 : Condensation of 4-methylthiazole derivatives with trifluoromethylphenyl precursors under reflux in PEG-400 medium with Bleaching Earth Clay (pH 12.5) as a catalyst .
  • Step 2 : Ethanol group introduction via nucleophilic substitution or reduction of intermediate esters.
    Critical Parameters :
  • Temperature : Maintaining 70–80°C ensures optimal catalyst activity and minimizes side reactions.
  • Solvent : PEG-400 enhances solubility and facilitates heterogeneous catalysis .
  • Purification : Recrystallization in aqueous acetic acid improves purity (>95% by TLC) .

How are spectroscopic techniques (e.g., NMR, IR) employed to confirm the structure and purity of this compound?

Basic Research Question
Methodological Validation :

  • ¹H NMR : Key signals include the thiazole proton (δ 8.1–8.3 ppm), methyl groups (δ 2.4–2.6 ppm), and ethanol -OH (δ 1.5–2.0 ppm, broad) .
  • IR : Stretching vibrations for C-F (1100–1200 cm⁻¹), thiazole C=N (1600 cm⁻¹), and O-H (3200–3400 cm⁻¹) confirm functional groups .
    Advanced Tip : Discrepancies in peak splitting (e.g., unexpected doublets in aromatic regions) may indicate regioisomeric impurities, requiring column chromatography for resolution .

What strategies address low yields in the thiazole ring formation step during synthesis?

Advanced Research Question
Common Issues & Solutions :

  • Low Reactivity of Trifluoromethylphenyl Groups : Use electron-deficient aryl halides to enhance electrophilicity.
  • Catalyst Optimization : Replace Bleaching Earth Clay with Biocatalysts (e.g., lipases) in green solvents (e.g., cyclopentyl methyl ether) to improve regioselectivity .
  • Byproduct Formation : Add molecular sieves to absorb water, preventing hydrolysis of intermediates .

How can computational methods resolve contradictions in spectroscopic data or predict biological activity?

Advanced Research Question
Case Study :

  • Molecular Dynamics (MD) Simulations : Used to model interactions between the compound’s thiazole ring and biological targets (e.g., enzyme active sites). For example, docking studies reveal hydrogen bonding between the ethanol group and kinase residues .
  • DFT Calculations : Predict NMR chemical shifts to validate experimental data. Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .

What are the key differences in reactivity between this compound and its structural analogs (e.g., 4-methylthiazole derivatives)?

Advanced Research Question
Comparative Analysis :

Property 1-[4-Methyl-2-(4-CF₃-Ph)Thiazol-5-yl]Ethanol 4-Methylthiazole
Electrophilicity Enhanced by CF₃ groupModerate
Solubility Low in H₂O; high in DMSOModerate in H₂O
Biological Activity Higher affinity for kinase targetsLimited activity
Mechanistic Insight : The trifluoromethyl group increases lipophilicity and metabolic stability, making it preferable for drug discovery .

How can researchers optimize the compound’s stability under varying pH and temperature conditions?

Advanced Research Question
Stability Studies :

  • pH-Dependent Degradation : Under acidic conditions (pH <3), the ethanol group undergoes dehydration to form an alkene byproduct. Use buffered solutions (pH 6–8) during storage .
  • Thermal Stability : DSC analysis shows decomposition above 150°C. Lyophilization is recommended for long-term storage .

What are the limitations of current synthetic methods, and what novel approaches are emerging?

Advanced Research Question
Challenges :

  • Step Economy : Multi-step synthesis (4–6 steps) reduces scalability.
  • Toxic Reagents : Use of thionyl chloride in esterification requires greener alternatives (e.g., enzymatic acyl transfer ).
    Innovations :
  • Flow Chemistry : Continuous synthesis reduces reaction time and improves reproducibility .
  • Photocatalysis : Visible-light-mediated thiazole cyclization avoids high temperatures .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol
Reactant of Route 2
1-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol

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